molecular formula C10H20O3 B12920330 4-(3-Hydroxypropyl)-2-methoxycyclohexanol

4-(3-Hydroxypropyl)-2-methoxycyclohexanol

Cat. No.: B12920330
M. Wt: 188.26 g/mol
InChI Key: RRVBALAMNRWQRS-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)-2-methoxycyclohexanol is an organic compound with a cyclohexane ring substituted with a hydroxypropyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of an appropriate alkene precursor. The reaction typically proceeds as follows:

    Hydroboration: The alkene is treated with borane (BH3) or a borane complex in an inert solvent such as tetrahydrofuran (THF). This step adds a boron atom to the less substituted carbon of the double bond.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the alcohol product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropyl)-2-methoxycyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, H2O2/NaOH

    Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)

    Substitution: NaI in acetone, other nucleophiles

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Various substituted cyclohexanols

Scientific Research Applications

4-(3-Hydroxypropyl)-2-methoxycyclohexanol has several applications in scientific research:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)-2-methoxycyclohexanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxypropyl)phenol
  • 4-(3-Hydroxypropyl)cyclohexanone
  • 2-Methoxycyclohexanol

Uniqueness

4-(3-Hydroxypropyl)-2-methoxycyclohexanol is unique due to the presence of both a hydroxypropyl group and a methoxy group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

4-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol

InChI

InChI=1S/C10H20O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h8-12H,2-7H2,1H3

InChI Key

RRVBALAMNRWQRS-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CCC1O)CCCO

Origin of Product

United States

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